1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

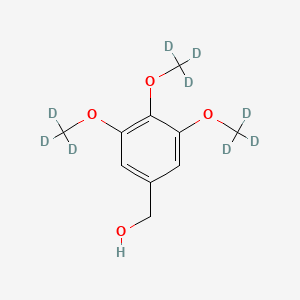

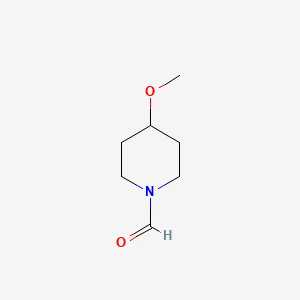

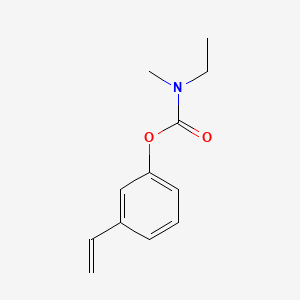

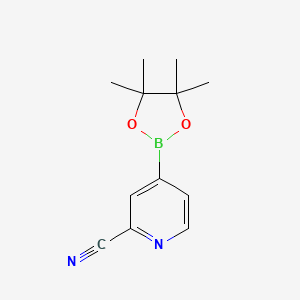

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, reaction conditions, and yield. The synthesis of a compound can often be found in the scientific literature .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Synthesis and Chemical Properties : Takagi et al. (1987) described the synthesis of nitro and amino N-heterocycles, including pyrazole derivatives, by transforming 2-methyl-3-nitrochromone. These nitro compounds can be reduced to amino derivatives, highlighting the chemical versatility of such compounds (Takagi et al., 1987).

Reactions and Derivatives : Şener et al. (2002) explored the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, synthesizing various ester or amide derivatives of pyrazole, showing the potential for creating diverse chemical structures using pyrazole as a base (Şener et al., 2002).

Crystal Study and Biological Activities : Titi et al. (2020) investigated the structure of pyrazole derivatives and their biological activities against breast cancer and microbes. This study highlights the potential medical applications of pyrazole derivatives in treating diseases and infections (Titi et al., 2020).

Gastric Stimulant Properties : Segal et al. (1959) studied the gastric hydrochloric acid secretory response to betazole hydrochloride, a pyrazole derivative, showing its potential as a potent gastric stimulant for medical applications (Segal et al., 1959).

Energetic Material Design : Zhao et al. (2014) conducted a comparative study on the structural and energetic properties of aminated nitroazoles, including pyrazole derivatives. This research provides insights into the design of energetic materials for industrial applications (Zhao et al., 2014).

Antibacterial Activities : Bildirici et al. (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities, demonstrating the potential use of pyrazole derivatives in creating new antibacterial agents (Bildirici et al., 2007).

Mechanism of Action

Safety and Hazards

properties

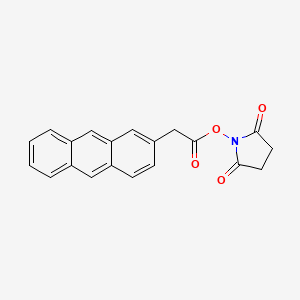

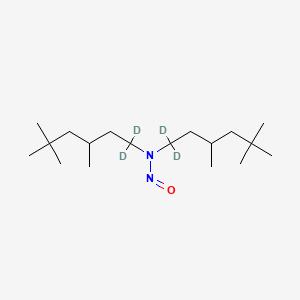

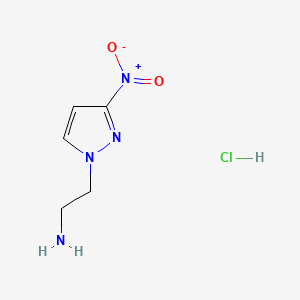

IUPAC Name |

2-(3-nitropyrazol-1-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c6-2-4-8-3-1-5(7-8)9(10)11;/h1,3H,2,4,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQJYMDOUIIXPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.